5-Phenylpenta-2,4-dienoic acid

Vue d'ensemble

Description

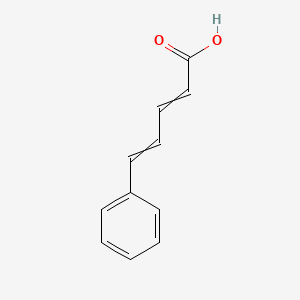

5-Phenylpenta-2,4-dienoic acid (CAS: 1552-94-9) is an α,β-unsaturated carboxylic acid with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol. Its systematic name is (2E,4E)-5-phenylpenta-2,4-dienoic acid, featuring a conjugated diene system and a terminal phenyl group . The compound is synthesized via palladium-catalyzed oxidative annulations or Wittig-like reactions, yielding a white solid with a melting point of 165–166°C .

Structurally, the (2E,4E)-configuration of the diene moiety and the carboxylic acid group are critical for its biological and chemical properties. It is a styrene derivative naturally found in plants like mulberry and styrax . Notably, it acts as a selective inhibitor of root gravitropism in lettuce (Lactuca sativa) at 5 μM without affecting growth . It also serves as a precursor in synthesizing benzofuran alkaloids and deuterium-labeled compounds .

Méthodes De Préparation

Classical Synthetic Approaches

Aldol Condensation

The aldol condensation between benzaldehyde and malonic acid represents a traditional route for synthesizing 5-phenylpenta-2,4-dienoic acid. This method leverages the nucleophilic addition of malonic acid’s enolate to benzaldehyde, followed by dehydration to form the conjugated dienoic system.

Procedure :

-

Reagents : Benzaldehyde (1.0 equiv), malonic acid (1.2 equiv), piperidine (catalyst), ethanol (solvent).

-

Conditions : Reflux at 80°C for 12 hours under nitrogen.

-

Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.

Yield : 60–70%.

Limitations : Moderate yields and challenges in controlling stereochemistry due to competing side reactions.

Malonic Acid Derivative Route

An alternative approach involves the reaction of ethyl acrylate with phenylacetylene in the presence of a palladium catalyst. This method forms the ethyl ester intermediate, which is subsequently hydrolyzed to the free acid.

Procedure :

-

Reagents : Ethyl acrylate (1.0 equiv), phenylacetylene (1.1 equiv), Pd(PPh₃)₄ (5 mol%), triethylamine (base).

-

Conditions : 60°C in tetrahydrofuran (THF) for 24 hours.

-

Hydrolysis : 2M NaOH in ethanol/water (1:1), reflux for 6 hours.

Yield : 65–75% (ester), 85–90% (acid after hydrolysis).

Advantages : Improved regioselectivity compared to aldol condensation.

Horner-Wadsworth-Emmons (HWE) Reaction

Ester Synthesis via HWE

The HWE reaction between cinnamaldehydes and triethyl phosphonoacetate enables efficient synthesis of ethyl 5-arylpenta-2,4-dienoates, which are hydrolyzed to the target acid .

Procedure :

-

Reagents : Cinnamaldehyde derivative (1.0 equiv), triethyl phosphonoacetate (1.2 equiv), LiCl (1.5 equiv), DBU (1.0 equiv).

-

Conditions : 0°C to room temperature in dichloromethane (DCM) for 12 hours.

-

Workup : Column chromatography (hexane/ethyl acetate).

Hydrolysis to this compound

The ester intermediate undergoes saponification under basic conditions:

-

Reagents : Ester (1.0 equiv), NaOH (2.0 equiv), ethanol/water (2:1).

-

Conditions : Reflux for 4 hours.

-

Workup : Acidification with HCl, filtration.

Advantages : High yields, excellent (E,E)-stereoselectivity, and scalability for industrial production.

Copper-Catalyzed Cross-Coupling and Hydrolysis

Synthesis of Ethyl 5-Phenylpenta-2,4-dienoate

A copper(I)-catalyzed C–S cross-coupling reaction between benzenethiol and ethyl 5-phenylpenta-2,4-dienoate yields substituted dienoates, which can be hydrolyzed to the acid .

Procedure :

-

Reagents : Benzenethiol (1.0 equiv), ethyl 5-phenylpenta-2,4-dienoate (1.2 equiv), CuI (10 mol%), Cs₂CO₃ (2.0 equiv), DMSO (solvent).

-

Conditions : 60°C under nitrogen for 24 hours.

-

Workup : Extraction with ethyl acetate, column chromatography.

Acid Formation via Hydrolysis

The ester is hydrolyzed using standard conditions:

-

Reagents : Ester (1.0 equiv), NaOH (2.0 equiv), ethanol/water (1:1).

-

Conditions : Reflux for 6 hours.

Advantages : Compatibility with diverse thiol substrates, enabling functionalized derivatives.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (Acid) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Aldol Condensation | Benzaldehyde, malonic acid | 60–70% | Low | Moderate |

| HWE Reaction | Cinnamaldehyde, phosphonoacetate | 89–98% | High (E,E) | High |

| Copper-Catalyzed Route | Benzenethiol, dienoate ester | 90–95% | Moderate | Moderate |

Key Findings :

-

The HWE route offers superior yields and stereocontrol, making it the preferred method for large-scale synthesis .

-

Copper-catalyzed methods provide access to sulfur-functionalized analogs but require additional steps .

Recent Advances and Photochemical Applications

Recent studies highlight the utility of this compound in photochemical [2+2] cycloadditions. Template-directed strategies using 1,8-dihydroxynaphthalene enable selective dimerization to syn-head-to-head cycloadducts, showcasing its versatility in synthesizing complex cyclobutanes .

Analyse Des Réactions Chimiques

Acid-Catalyzed Reactions

In trifluoromethanesulfonic acid (CF₃SO₃H), 5-phenylpenta-2,4-dienoic acid reacts with benzene to form carbocyclic derivatives through sequential electrophilic aromatic substitution and intramolecular acylation:

Cycloaddition Reactions

The conjugated diene system enables diverse [4+2] and [2+2] cycloadditions:

Diels-Alder Reactions ([4+2] Cycloaddition)

Photochemical [2+2] Cycloadditions

UV irradiation (λ = 254 nm) induces dimerization with distinct selectivity:

Oxidation and Reduction

While the carboxylic acid group remains generally inert under mild conditions, the diene system undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | O₃ (Ozone), -78°C → H₂O₂ workup | 3-Phenylmalonaldehyde + CO₂ | Ozonolysis cleavage at C4-C5 bond |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 5-Phenylpent-2-enoic acid | Selective C4-C5 double bond saturation |

| Electrochemical | Pt electrodes, 1.2V (vs SCE) | Polymeric films | Anodic polymerization for conductive materials |

Functional Group Transformations

The carboxylic acid participates in standard derivatization reactions:

Tandem Reaction Systems

Advanced synthetic applications combine multiple reaction types:

Example Sequence:

-

Diels-Alder with acrylonitrile → Bicyclic nitrile (82%)

-

Hydrolysis: H₂SO₄/H₂O → Tricyclic ketone (91%)

-

Reductive amination: NaBH₃CN/NH₄OAc → Azabicyclo[3.2.1]octane (74%)

The compound's reactivity profile demonstrates exceptional utility in constructing complex carbocyclic and heterocyclic architectures, with recent advances in template-directed photodimerization offering new avenues for stereocontrolled synthesis .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

5-Phenylpenta-2,4-dienoic acid serves as a crucial building block in organic synthesis. Its conjugated diene structure allows for various reactions such as Diels-Alder cycloadditions and Michael additions, making it a versatile intermediate for synthesizing more complex organic molecules .

Reactivity and Transformation

The compound can undergo several chemical transformations:

- Oxidation : Can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction can yield alcohol derivatives, which are useful in further synthetic routes.

- Substitution Reactions : The phenyl group can participate in electrophilic aromatic substitution reactions, expanding its utility in creating diverse chemical entities.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

Pharmaceutical Development

Precursor for Drug Synthesis

this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its ability to form derivatives with biological activity positions it as a valuable component in drug discovery and development processes .

Industrial Applications

Polymers and Materials Science

In the industrial sector, this compound is utilized in the production of polymers. Its reactive double bonds facilitate the creation of polymeric materials with desired properties .

Flavoring Agent

This compound is also used as a flavoring agent due to its aromatic properties. It can enhance the sensory profile of food products while maintaining safety standards .

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains; potential for new antimicrobial agents. |

| Anti-inflammatory Mechanisms | Inhibition of specific inflammatory pathways; potential therapeutic applications in chronic conditions. |

| Synthetic Pathways | Successful use in Diels-Alder reactions to synthesize complex organic molecules efficiently. |

Mécanisme D'action

The primary mechanism of action for cinnamylidene acetic acid involves its ability to undergo reversible [2+2] cycloaddition reactions under light exposure . This photoinduced reaction allows the compound to form and break cyclobutane rings, making it useful in applications requiring reversible changes in molecular structure. The molecular targets and pathways involved include the specific double bonds in the cinnamylidene acetic acid structure that participate in the cycloaddition reaction .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

- Avenalumic Acid: (2E,4E)-5-(4-Hydroxyphenyl)penta-2,4-dienoic acid, a hydroxy-substituted analogue, is a component of oat avenanthramides (Avns). The 4-hydroxyl group enhances hydrogen-bonding capacity and solubility compared to the unsubstituted phenyl group in 5-phenylpenta-2,4-dienoic acid. This modification broadens its role in plant defense mechanisms .

- This compound was synthesized in 58% yield and characterized for anti-inflammatory activity .

Key Insight : Substituted phenyl groups modulate electronic effects, solubility, and bioactivity. Hydroxy groups enhance polarity, while bromo groups stabilize intermediates during synthesis .

Chain Length and Unsaturation

- 5-(Furan-2-yl)pentanoic Acid (11b): This analogue replaces the phenyl group with a furan ring and lacks the conjugated diene system. It exhibits a lower melting point (40–41°C vs. 165–166°C) due to reduced rigidity and intermolecular π-π stacking. Its synthesis yield (66%) is lower than that of this compound (76%) .

- 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic Acid (HOPDA): A hexa-dienoic acid with a ketone group, HOPDA is a microbial meta-cleavage product. Its extended conjugation and dienol tautomerism facilitate hydrolysis reactions, unlike the shorter penta-dienoic acid chain in this compound .

Key Insight : Conjugated dienes and phenyl groups enhance thermal stability and reactivity. Chain length influences tautomerism and metabolic pathways .

Functional Group Modifications

- Ethyl 5-Phenylpenta-2,4-dienoate: Esterification of the carboxylic acid group reduces polarity and bioactivity. This derivative is used in copper-catalyzed C–S cross-coupling reactions, highlighting the carboxylic acid’s role in coordinating metal catalysts .

- 4-Bromo-2-(4-Hydroxyphenyl)-5-phenylpenta-2,4-dienoic Acid (4ii): Bromination at the 4-position introduces steric and electronic effects, yielding a compound with 43% synthesis efficiency. The bromine atom may enhance electrophilic reactivity in cross-coupling reactions .

Key Insight : The carboxylic acid moiety is essential for biological activity (e.g., gravitropism inhibition) and synthetic utility. Esterification or amidation diminishes potency .

Stereochemical Dependence

The (2Z,4E)-isomer of this compound (ku-76) selectively inhibits root gravitropism, while (2E,4E)-, (2Z,4Z)-, and (2E,4Z)-isomers are inactive. Saturation or alkynyl substitution of the diene abolishes activity, underscoring the necessity of the (2Z,4E)-diene conformation for target binding .

Activité Biologique

5-Phenylpenta-2,4-dienoic acid, also known as ku-76, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its effects on plant growth, particularly in inhibiting gravitropism, as well as its potential implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a conjugated diene system with a phenyl group attached. The specific configuration of the double bonds is crucial for its biological activity. The compound's structure can be represented as follows:

where is the carboxylic acid group and and are part of the diene system.

Inhibition of Gravitropism

One of the most notable biological activities of this compound is its ability to inhibit root gravitropism in plants. A study demonstrated that at a concentration of 5 μM, ku-76 effectively inhibited the gravitropic bending of lettuce radicles without affecting overall growth. This selectivity highlights its potential as a tool for studying plant growth mechanisms.

Structure-Activity Relationship Study

A structure-activity relationship (SAR) study was conducted to identify essential features for the inhibitory activity of ku-76. The following findings were reported:

- Essential Features : The (2Z,4E) diene configuration and the presence of a carboxylic acid group are critical for activity.

- Inactive Analogues : Variants lacking these features or substituting the aromatic ring with alkyl chains showed significantly reduced or no activity.

The results from this study are summarized in Table 1.

| Compound Structure | Activity Level |

|---|---|

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid | High |

| (2E,4E)-analogues | Inactive |

| 4,5-saturated analogues | Inactive |

| Aromatic ring substituted | Inactive |

Synthesis and Derivatives

Research has also focused on synthesizing derivatives of this compound to explore their biological activities. For instance, various analogues were created by modifying functional groups while maintaining the core diene structure. These derivatives were assessed for their potential as bioactive compounds.

Medicinal Chemistry Implications

The biological activity of ku-76 extends beyond plant biology; it has implications in medicinal chemistry as well. Its selective inhibition mechanism suggests potential applications in developing herbicides or growth regulators. Furthermore, understanding its interaction with biological systems could lead to new therapeutic agents targeting specific pathways.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Gravitropic Inhibition : In a controlled experiment with lettuce radicles, ku-76 was shown to inhibit gravitropic bending at minimal concentrations without affecting growth rates .

- Synthesis Studies : Research has successfully synthesized various derivatives to assess their biological activities and structural requirements for effective inhibition .

- Application in Plant Studies : The compound has been utilized in studies examining root development and response to environmental stimuli .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Phenylpenta-2,4-dienoic acid, and how do reaction conditions influence yield and purity?

- Methodology : Utilize factorial design experiments (e.g., 2³ designs) to test variables like solvent polarity, temperature, and catalyst type. Monitor reaction progress via HPLC or GC-MS to quantify intermediates and byproducts. Compare yields using ANOVA to identify statistically significant factors .

- Data Validation : Cross-reference spectral data (¹H/¹³C NMR, FTIR) with computational simulations (e.g., DFT) to confirm structural integrity .

Q. How can researchers validate the spectroscopic characterization of this compound to resolve ambiguities in peak assignments?

- Methodology :

- Perform ab initio calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental results.

- Use deuterated solvents to eliminate solvent interference in NMR analysis.

- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What are the key reactivity patterns of this compound in electrophilic or nucleophilic environments?

- Methodology :

- Conduct kinetic studies under controlled pH and temperature to track reaction pathways (e.g., UV-Vis monitoring of conjugated diene reactivity).

- Use Hammett plots to correlate substituent effects on reaction rates .

- Framework : Align experiments with frontier molecular orbital (FMO) theory to predict regioselectivity .

Advanced Research Questions

Q. How can computational models predict the biological or catalytic activity of this compound derivatives?

- Methodology :

- Apply molecular docking (e.g., AutoDock) to screen derivatives against target enzymes or receptors.

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and correlate with QSAR parameters (logP, polar surface area) .

- Data Interpretation : Address discrepancies between in silico and experimental results by refining force field parameters or considering solvent effects .

Q. What experimental designs resolve contradictions in reported thermodynamic stability data for this compound?

- Methodology :

- Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert and oxidative atmospheres.

- Compare degradation profiles with DFT-calculated bond dissociation energies .

Q. How do stereoelectronic effects in this compound influence its supramolecular assembly in solid-state or solution phases?

- Methodology :

- Analyze crystal packing via single-crystal XRD and compare with solution-phase NOESY/ROESY NMR data.

- Employ Hirshfeld surface analysis to quantify intermolecular interactions .

- Theoretical Linkage : Connect findings to Baldwin’s rules or Woodward-Hoffmann principles to explain conformational preferences .

Q. Methodological Guidance Tables

Propriétés

IUPAC Name |

5-phenylpenta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIQOMCWGDNMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-94-9 | |

| Record name | 5-Phenyl-2,4-pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.